3-Methyl-1-(pyrrolidin-2-yl)but-2-en-1-one
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Overview
Description
3-Methyl-1-(pyrrolidin-2-yl)but-2-en-1-one is an organic compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities . The compound’s structure features a pyrrolidine ring attached to a butenone moiety, making it a valuable scaffold for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(pyrrolidin-2-yl)but-2-en-1-one typically involves the reaction of pyrrolidine with a suitable precursor such as a butenone derivative. One common method involves the condensation of pyrrolidine with 3-methyl-2-butenal under acidic or basic conditions . The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-(pyrrolidin-2-yl)but-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the butenone moiety to a saturated butanone derivative.
Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in different chemical and biological applications .
Scientific Research Applications
3-Methyl-1-(pyrrolidin-2-yl)but-2-en-1-one has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to natural substrates.
Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and fine chemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-1-(pyrrolidin-2-yl)but-2-en-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. Additionally, the butenone moiety can participate in covalent bonding with target proteins, leading to irreversible inhibition .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simpler analog with a five-membered nitrogen-containing ring.
3-Methyl-1-(pyrrolidin-2-yl)butan-1-one: A saturated analog with similar structural features.
4F-3-methyl-α-PVP: A structural analog with a fluorine substitution on the phenyl ring.
Uniqueness
3-Methyl-1-(pyrrolidin-2-yl)but-2-en-1-one is unique due to its combination of a pyrrolidine ring and a butenone moiety, which provides a versatile scaffold for various chemical modifications and biological interactions. This structural uniqueness makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C9H15NO |
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Molecular Weight |
153.22 g/mol |
IUPAC Name |
3-methyl-1-pyrrolidin-2-ylbut-2-en-1-one |
InChI |
InChI=1S/C9H15NO/c1-7(2)6-9(11)8-4-3-5-10-8/h6,8,10H,3-5H2,1-2H3 |
InChI Key |
WMMFJROHIDFDGE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)C1CCCN1)C |
Origin of Product |
United States |
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